REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][S:7][C:8]2[O:9][C:10]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[Cl-].[NH4+].C(OCC)(=O)C>C(O)C.O.[Fe]>[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][S:7][C:8]2[O:9][C:10]3[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
2-(4-chlorobenzylthio)-5-nitrobenzo[d]oxazole
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CSC=2OC3=C(N2)C=C(C=C3)[N+](=O)[O-])C=C1
|
Name
|
ethanol water
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
192 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 4 h at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
The organic layer was then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CSC=2OC3=C(N2)C=C(C=C3)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |